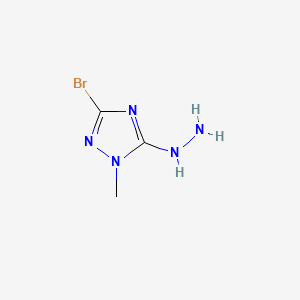

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2-methyl-1,2,4-triazol-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUUAIXKGVBAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from analogous structures and established synthetic methodologies to present a robust profile. It covers the proposed synthesis, predicted physicochemical properties, expected chemical reactivity, and potential applications, with a focus on providing actionable insights for researchers and drug development professionals.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antifungal and antiviral properties.[1][2] The incorporation of a bromine atom and a hydrazine group onto the 1-methyl-1H-1,2,4-triazole core in 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole creates a highly versatile bifunctional building block.[3] The bromine atom can participate in various cross-coupling reactions, while the nucleophilic hydrazine moiety is a gateway to a multitude of derivatives, such as hydrazones, pyrazoles, and fused heterocyclic systems. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

While specific data for 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is not extensively documented in peer-reviewed literature, its synthesis and reactivity can be reliably inferred from established chemical principles and available information on closely related analogs. This guide will leverage this approach to provide a detailed technical overview.

Proposed Synthesis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

The most plausible synthetic route to 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole involves a two-step process starting from the commercially available 3,5-dibromo-1H-1,2,4-triazole.

Step 1: Methylation of 3,5-dibromo-1H-1,2,4-triazole

The first step is the selective methylation of the N1 position of the triazole ring. This is a standard procedure for N-alkylation of nitrogen-containing heterocycles.

-

Protocol:

-

Dissolve 3,5-dibromo-1H-1,2,4-triazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).[4]

-

Cool the solution to 0-5 °C using an ice bath.

-

Add a base, such as sodium hydride (NaH) or sodium tert-pentoxide, portion-wise to deprotonate the triazole ring.[4]

-

After stirring for a short period, add a methylating agent, typically iodomethane (CH₃I), dropwise while maintaining the low temperature.[4]

-

Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).

-

Work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated to yield 3,5-dibromo-1-methyl-1H-1,2,4-triazole.[4]

-

Step 2: Nucleophilic Aromatic Substitution with Hydrazine

The second step involves the selective displacement of one of the bromine atoms with hydrazine. The C5 position is generally more susceptible to nucleophilic attack in such systems.

-

Protocol:

-

Dissolve the 3,5-dibromo-1-methyl-1H-1,2,4-triazole in a suitable solvent, such as ethanol or isopropanol.

-

Add an excess of hydrazine hydrate (N₂H₄·H₂O).

-

Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole.

-

Caption: Proposed synthetic workflow for 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole based on its chemical structure and data from similar compounds.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₃H₅BrN₄ | Based on chemical structure |

| Molecular Weight | 193.01 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for small heterocyclic compounds |

| Melting Point | >150 °C (with decomposition) | Hydrazino-triazoles often have high melting points and can be thermally unstable |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water and nonpolar solvents | Expected based on the polar functional groups |

| pKa (Hydrazinium ion) | ~7-8 | The hydrazino group is basic and will be protonated under acidic conditions. The exact pKa is influenced by the electron-withdrawing triazole ring. |

| pKa (Triazole N-H) | Not applicable (N-methylated) | The triazole ring is N-methylated. |

Chemical Reactivity and Derivatization

The chemical reactivity of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is dominated by the nucleophilic character of the hydrazino group and the potential for the bromo group to undergo substitution or cross-coupling reactions.

Reactions of the Hydrazino Group:

-

Condensation with Aldehydes and Ketones: The hydrazino group readily reacts with aldehydes and ketones to form the corresponding hydrazones. This is a robust and high-yielding reaction often used to introduce further diversity.

-

Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding acylhydrazides.

-

Cyclization Reactions: The hydrazino group is a key precursor for the synthesis of fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole rings. Reaction with nitrous acid can yield a tetrazole-fused ring system.[5]

Reactions of the Bromo Group:

-

Nucleophilic Aromatic Substitution: Under forcing conditions, the bromo group can be displaced by strong nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the C3 position.

Caption: Potential derivatization pathways for 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole.

Potential Applications in Drug Discovery and Materials Science

Given the prevalence of the 1,2,4-triazole scaffold in pharmaceuticals, 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a highly attractive starting material for the synthesis of novel bioactive compounds. The ability to selectively functionalize both the C3 and C5 positions allows for the creation of diverse chemical libraries for high-throughput screening.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The derivatization of this compound could lead to novel inhibitors of various kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents: The 1,2,4-triazole nucleus is a key component of several antifungal drugs.[1] Novel derivatives could exhibit potent activity against resistant strains of fungi and bacteria.

-

Coordination Chemistry and Materials Science: The nitrogen-rich triazole ring and the hydrazino group can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or catalytic properties.

Safety and Handling

Hazard Identification:

-

Acute Toxicity: While specific toxicity data is unavailable, related compounds are often harmful if swallowed.[6][7]

-

Skin and Eye Irritation: Similar to many halogenated organic compounds, it is expected to cause skin and eye irritation.[6][7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[7]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a promising, albeit under-documented, chemical entity with significant potential for a wide range of applications. Its synthesis is feasible through established methodologies, and its bifunctional nature provides a rich platform for chemical exploration. This technical guide, by synthesizing available data and applying fundamental chemical principles, offers a solid foundation for researchers and drug development professionals to unlock the potential of this versatile building block. Further experimental validation of the properties and reactivity outlined herein is encouraged to fully characterize this compound and expand its utility in scientific research.

References

- Royal Society of Chemistry. (2023). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform.

- Echemi. (n.d.). 3,5-DIBROMO-1-METHYL-1H-1,2,4-TRIAZOLE.

- CymitQuimica. (n.d.). 3-Bromo-5-methyl-1H-1,2,4-triazole.

- National Center for Biotechnology Information. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem.

- National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. PubChem.

- Taylor & Francis Online. (2006). SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. ijsr.net [ijsr.net]

- 3. 3-Bromo-5-methyl-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole (CAS 1243250-18-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1243250-18-1, namely 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. As a substituted 1,2,4-triazole, this molecule belongs to a class of heterocyclic compounds renowned for their broad spectrum of biological activities and versatile applications in medicinal chemistry and materials science.[1][2][3][4]

It is important to note that while the 1,2,4-triazole scaffold is extensively studied, specific peer-reviewed literature and detailed experimental data for this particular compound are limited in the public domain. Therefore, this guide will synthesize the available information on 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole with established knowledge of the broader class of 1,2,4-triazole derivatives to provide a well-rounded and insightful resource for research and development.

Section 1: Core Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1243250-18-1 | [5] |

| Chemical Name | 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole | [5] |

| Molecular Formula | C₃H₆BrN₅ | [6] |

| Molecular Weight | 192.01 g/mol | - |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Section 2: Synthesis and Reactivity

While a specific, detailed synthesis protocol for 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is not published, its structure suggests a plausible synthetic pathway based on established methods for creating substituted 1,2,4-triazoles. A common approach involves the cyclization of a thiosemicarbazide derivative.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic pathway for 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole.

The hydrazino group (-NHNH₂) is a key reactive site, enabling a variety of subsequent chemical transformations. It can act as a nucleophile, allowing for the formation of hydrazones with aldehydes and ketones, or participate in further cyclization reactions to generate fused heterocyclic systems. The bromo-substituent also offers a handle for cross-coupling reactions, enabling further diversification of the core scaffold.

Section 3: Potential Applications and Uses in Research

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1][2][3][4] Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological activities, including:

-

Antifungal: The triazole ring is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole.[1]

-

Anticancer: Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[7]

-

Antibacterial: This class of compounds has shown promise in the development of new antibacterial agents.[4]

-

Antiviral: Certain triazole derivatives have exhibited antiviral properties.[1]

-

Anti-inflammatory: Anti-inflammatory activity has been reported for some 1,2,4-triazole compounds.

Given these precedents, 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the hydrazino and bromo functional groups allows for the facile generation of diverse chemical libraries for screening against various biological targets.

Caption: Diverse biological targets of the 1,2,4-triazole scaffold.

Section 4: Hypothetical Experimental Protocol: Screening for Antimicrobial Activity

As no specific experimental protocols involving 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole have been published, the following is a representative, hypothetical protocol for a preliminary screening of its antimicrobial activity. This protocol is for illustrative purposes only and would require optimization and validation.

Objective: To determine the minimum inhibitory concentration (MIC) of 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole against representative strains of Gram-positive and Gram-negative bacteria.

Materials:

-

3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

-

Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

-

Bacterial Culture Preparation: Inoculate the bacterial strains in MHB and incubate until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Controls: Include positive controls (bacteria and MHB) and negative controls (MHB only) on each plate.

-

Incubation: Incubate the microplates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Section 5: Safety and Handling

Specific toxicological data for 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, a comprehensive Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a substituted 1,2,4-triazole with potential as a versatile building block in medicinal chemistry and drug discovery. While specific data on its properties and applications are currently lacking in the public domain, the well-documented biological activities of the 1,2,4-triazole scaffold suggest that this compound could be a valuable starting point for the development of new therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological activity in various assay systems.

References

-

PubChem. (n.d.). 1243250-18-1. Retrieved January 15, 2026, from [Link]

- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3225.

-

Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. (n.d.). Retrieved January 15, 2026, from [Link]

- Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(19), 6523.

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). Molecules, 27(19), 6523. [Link]

- Synthesis and biological evaluation of novel 1,2,4-triazole containing 1,2,3-thiadiazole derivatives. (2021).

-

Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). Chemistry & Biodiversity. [Link]

- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2022). BMC Chemistry, 16(1), 1-18.

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). Molecules, 27(19), 6485. [Link]

- Preparation of 3-Bromo-1,2,4,5-tetrazine. (2018). Organic Syntheses, 95, 363-381.

- US Patent for Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. (n.d.). Google Patents.

- (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2016).

- US Patent for Process for the preparation of 1,2,4-triazole. (n.d.). Google Patents.

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 189, 112066.

- US Patent for Triazolyl benzophenone compounds. (n.d.). Google Patents.

- CN Patent for Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.

-

Novel pyrazinyl-triazole compounds as pesticides. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1243250-18-1 Cas No. | 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole | Matrix Scientific [matrixscientific.com]

- 6. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

synthesis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Synthesis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, mechanistic insights, and critical safety protocols. The synthesis is presented as a validated, multi-step pathway, beginning from commercially available 1H-1,2,4-triazole. This guide is intended for an audience of trained chemists, including researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of diverse functional groups, such as halogens and hydrazino moieties, provides crucial handles for further molecular elaboration and for modulating physiochemical and pharmacological properties. The target molecule, 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, combines a reactive bromine atom (a key point for cross-coupling reactions) and a nucleophilic hydrazine group, making it a valuable building block for constructing more complex molecular architectures.

The synthetic strategy detailed herein is designed for efficiency, regiochemical control, and scalability. It proceeds via a logical sequence: construction of the core methylated triazole ring, exhaustive bromination to activate the C3 and C5 positions, and finally, a selective nucleophilic aromatic substitution (SNAr) to introduce the hydrazino group.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical path from the target molecule to simple, commercially available starting materials. The key disconnection is the C5-hydrazine bond, which can be formed via a nucleophilic substitution of a bromine atom. This leads back to a dibrominated methyl-triazole intermediate, which in turn can be constructed from 1H-1,2,4-triazole.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Key Intermediate: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole

This phase focuses on constructing the core scaffold, properly functionalized for the final hydrazinolysis step. The chosen route—bromination followed by methylation—is superior to the alternative (methylation then bromination) as it avoids the formation of complex isomeric mixtures and provides a more controlled and higher-yielding pathway.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

The initial step involves the electrophilic bromination of the electron-rich 1H-1,2,4-triazole ring. The carbon atoms in the 1,2,4-triazole are electron-deficient; however, under basic conditions, the resulting triazolate anion is highly activated towards electrophilic attack.[1]

Causality of Experimental Design:

-

Reagents: A solution of bromine in an inert solvent (dichloromethane) and aqueous sodium hydroxide are added concurrently. The NaOH deprotonates the triazole, forming the highly nucleophilic triazolate anion. This anion readily attacks bromine. Using a biphasic system helps to control the reaction rate.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0°C) during the addition is critical to prevent runaway reactions and minimize the formation of by-products.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, add 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol) to a mixture of water (50 mL) and dichloromethane (DCM, 15 mL).[2]

-

Cool the stirred mixture to 0°C using an ice-water bath.

-

Prepare two separate solutions:

-

Solution A: Bromine (6.1 mL, 119 mmol) in DCM (15 mL).

-

Solution B: Sodium hydroxide (6.78 g, 169 mmol) in water (20 mL).

-

-

Add Solution A and Solution B simultaneously and dropwise to the triazole mixture, ensuring the internal temperature does not exceed 20°C.[2]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Cool the mixture again to 0°C and carefully add concentrated hydrochloric acid (e.g., 2.0 mL) to neutralize the excess base and precipitate the product.

-

Isolate the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole as a white solid.[2]

| Parameter | Value | Reference |

| Typical Yield | ~65% | [2] |

| Molecular Weight | 226.86 g/mol | [2] |

| Mass Spectrum | m/z 224 [M-H]⁻ | [2] |

Step 2: N-Methylation to 3,5-Dibromo-1-methyl-1H-1,2,4-triazole

With the brominated core synthesized, the next step is N-methylation. This reaction proceeds via an SN2 mechanism where the deprotonated dibromotriazole anion acts as the nucleophile.

Causality of Experimental Design:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the triazole, driving the reaction to completion. Sodium tert-pentoxide is a viable, though less common, alternative.[3]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the sodium cation without interfering with the nucleophile.

-

Methylating Agent: Iodomethane is a highly reactive and effective methylating agent for this SN2 reaction.

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromo-1H-1,2,4-triazole (e.g., 8.00 g, 35.3 mmol) in anhydrous DMF (80 mL).[3]

-

Cool the solution to 0-5°C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.69 g, 42.3 mmol) in small portions. Caution: Hydrogen gas is evolved.

-

Stir the resulting mixture for 45 minutes at 0-5°C, then for an additional 15 minutes at room temperature to ensure complete deprotonation.

-

Cool the mixture back to 0-5°C and add iodomethane (e.g., 4.41 mL, 70.5 mmol) dropwise.[3]

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup by diluting the residue with ethyl acetate (200 mL) and water (200 mL). Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound, 3,5-dibromo-1-methyl-1H-1,2,4-triazole.[3]

| Parameter | Value | Reference |

| Typical Yield | ~78-96% | [3] |

| Molecular Formula | C₃H₃Br₂N₃ | [4][5] |

| Molecular Weight | 240.89 g/mol | [4][5] |

| Appearance | Light yellow solid | [3] |

Part 2: Synthesis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

This final stage is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the triazole ring system makes the bromine-bearing carbons susceptible to attack by strong nucleophiles like hydrazine.

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. The hydrazine molecule, a potent nucleophile, attacks the C5 carbon of the triazole ring. This position is generally more electrophilic in 1-substituted 1,2,4-triazoles. The attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the bromide ion, which is an excellent leaving group.

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole - Amerigo Scientific [amerigoscientific.com]

- 5. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characterization of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application and further development. This document, authored from the perspective of a Senior Application Scientist, offers insights into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with related structures.

Molecular Structure and Spectroscopic Overview

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a disubstituted triazole ring with a bromine atom, a hydrazino group, and a methyl group attached to the nitrogen at position 1. The strategic placement of these functional groups imparts specific electronic and structural characteristics that are discernible through various spectroscopic techniques.

Caption: Molecular structure of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole.

Due to the limited availability of direct experimental spectral data for this specific molecule in public databases, this guide will provide a robust, predicted analysis. These predictions are based on established principles of spectroscopy and data from analogous compounds, offering a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, both ¹H and ¹³C NMR will provide key structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra for this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like those in the hydrazino group) as it can slow down the exchange rate.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methyl and hydrazino protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-CH₃ | 3.5 - 3.8 | Singlet | 3H | The methyl group is attached to a nitrogen atom within the electron-deficient triazole ring, leading to a downfield shift compared to aliphatic amines. |

| -NH- | 4.5 - 5.5 | Broad Singlet | 1H | The chemical shift of the N-H proton is variable and depends on concentration, solvent, and temperature. It is expected to be a broad signal due to quadrupole broadening and potential exchange. |

| -NH₂ | 3.0 - 4.0 | Broad Singlet | 2H | Similar to the -NH- proton, the chemical shift of the primary amine protons is variable and the signal is often broad. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| N-CH₃ | 30 - 35 | The methyl carbon attached to the nitrogen of the triazole ring. |

| C3-Br | 140 - 145 | The carbon atom directly attached to the electronegative bromine atom will be significantly deshielded. |

| C5-NHNH₂ | 155 - 165 | The carbon atom attached to the hydrazino group is also expected to be downfield due to the electron-withdrawing nature of the triazole ring and the nitrogen atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet method for a solid sample or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3200 - 3400 | Medium | Hydrazino group (-NHNH₂) |

| C-H Stretch | 2900 - 3000 | Medium | Methyl group (-CH₃) |

| C=N Stretch | 1600 - 1650 | Medium-Strong | Triazole ring |

| N-N Stretch | 1100 - 1250 | Medium | Hydrazino group |

| C-N Stretch | 1000 - 1100 | Medium | Triazole ring and N-CH₃ |

| C-Br Stretch | 500 - 600 | Medium-Strong | Bromo group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum

The molecular weight of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole (C₃H₆BrN₅) is approximately 191.98 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁴N. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Molecular Ion:

-

[M]⁺: A prominent molecular ion peak is expected at m/z ≈ 192 and 194.

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole in EI-MS.

-

Loss of a methyl radical (-•CH₃): This would lead to a fragment ion at m/z ≈ 177 and 179.

-

Loss of a bromine radical (-•Br): This would result in a fragment ion at m/z ≈ 113.

-

Cleavage of the hydrazino group: Loss of •NHNH₂ could lead to a fragment at m/z ≈ 161 and 163.

-

Ring cleavage: Various ring fragmentation pathways are possible, leading to smaller fragment ions.

Data Summary Table

| Technique | Predicted Key Data Points |

| ¹H NMR | δ 3.5-3.8 (s, 3H, N-CH₃), δ 4.5-5.5 (br s, 1H, -NH-), δ 3.0-4.0 (br s, 2H, -NH₂) |

| ¹³C NMR | δ 30-35 (N-CH₃), δ 140-145 (C-Br), δ 155-165 (C-NHNH₂) |

| IR (cm⁻¹) | 3200-3400 (N-H), 2900-3000 (C-H), 1600-1650 (C=N), 500-600 (C-Br) |

| MS (m/z) | 192/194 ([M]⁺), 177/179, 113, 161/163 |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. The detailed interpretation of the expected NMR, IR, and MS data serves as a valuable resource for researchers working with this compound. The provided experimental protocols offer a standardized approach for data acquisition, ensuring consistency and comparability of results. As with any predictive analysis, experimental verification is the ultimate standard. However, the principles and comparative data used in this guide provide a strong and scientifically-grounded foundation for the structural characterization of this important heterocyclic molecule.

References

- Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (John Wiley & Sons). - Provides fundamental principles of NMR, IR, and MS.

- Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Cengage Learning).

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).[1] - Provides general spectral properties of 1,2,4-triazoles.

- PubChem Database. National Center for Biotechnology Information.

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Sources

solubility of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole in organic solvents

An In-Depth Technical Guide to the Solubility of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, this document serves as a foundational resource, offering a theoretical framework for predicting its solubility based on its structural attributes. More critically, it provides detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of common organic solvents. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug development, process chemistry, and various research applications.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in a multitude of applications.[1] In drug discovery and development, aqueous solubility is a key determinant of bioavailability, while solubility in organic solvents is crucial for synthesis, purification, formulation, and analytical method development.[2][3] For a molecule like 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, understanding its solubility profile is paramount for its advancement as a potential therapeutic agent or functional material.

The 1,2,4-triazole core is a prevalent scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding.[4] The substituents on this core—a bromo group, a hydrazino moiety, and a methyl group—each impart distinct electronic and steric influences that collectively dictate the molecule's overall polarity and, consequently, its solubility.

Molecular Structure and Theoretical Solubility Profile

The structure of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is presented below. A theoretical analysis of its constituent functional groups allows for a qualitative prediction of its solubility behavior based on the "like dissolves like" principle.[1][5]

Sources

An In-Depth Technical Guide to the Stability and Storage of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a heterocyclic compound with significant potential in medicinal chemistry and drug development, owing to the versatile reactivity of its constituent functional groups. The inherent stability of the 1,2,4-triazole ring, coupled with the reactive nature of the bromo and hydrazino moieties, necessitates a thorough understanding of its stability profile to ensure its integrity during storage, handling, and application. This guide provides a comprehensive overview of the key factors influencing the stability of this compound, recommended storage and handling procedures, and a systematic approach to its stability assessment through forced degradation studies and the development of stability-indicating analytical methods.

Introduction: The Chemical Landscape of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone in the design of pharmacologically active agents due to its metabolic stability and ability to engage in various biological interactions. The title compound integrates this stable aromatic core with two key functional groups that dictate its reactivity and potential instability:

-

The Bromo Substituent: This halogen atom serves as a crucial synthetic handle, particularly for cross-coupling reactions, but also influences the electron density of the triazole ring. While the carbon-bromine bond on an aromatic ring is relatively stable, it can be susceptible to nucleophilic substitution under certain conditions or photochemical degradation.

-

The Hydrazino Group: Hydrazine and its derivatives are well-known for their nucleophilicity and reducing properties. This functional group is often a precursor for the synthesis of other heterocyclic systems but is also prone to oxidation.

Understanding the interplay of these functional groups is paramount to predicting and mitigating potential degradation pathways.

Fundamental Chemical Stability

The stability of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is underpinned by the aromaticity of the 1,2,4-triazole ring, which imparts a significant degree of thermodynamic stability. However, the substituents introduce potential vulnerabilities.

Tautomerism

While the 1-methyl substitution prevents tautomerism involving the triazole ring nitrogens, the exocyclic hydrazino group can exist in equilibrium with its hydrazone tautomer, especially in the presence of trace impurities or in certain solvents. This equilibrium can influence the compound's reactivity and degradation profile.

General Stability of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is generally robust and resistant to cleavage under mild acidic or basic conditions due to its aromatic character.[1][2] However, extreme pH and high temperatures can lead to hydrolytic degradation, although this is less common than reactions involving the side chains.[3]

Recommended Storage and Handling Protocols

Given the chemical nature of this compound, stringent storage and handling procedures are essential to maintain its purity and ensure the safety of laboratory personnel.

Storage Conditions

To minimize degradation, 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25 °C) | Prevents acceleration of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The hydrazino group is susceptible to oxidation. |

| Light | Amber vial or in the dark | Minimizes the risk of photolytic degradation. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and potential deliquescence. |

Safe Handling Procedures

The presence of a hydrazine moiety necessitates cautious handling due to its potential toxicity.[4][5][6][7]

-

Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Waste Disposal: All waste containing this compound should be treated as hazardous and disposed of in accordance with institutional and local regulations. Avoid mixing with oxidizing agents.

Assessing Chemical Stability: A Systematic Approach

A comprehensive assessment of the stability of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole involves forced degradation studies to identify potential degradation products and pathways. This information is crucial for the development of a stability-indicating analytical method.[8][9]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to predict its long-term stability and identify its degradation products.[8][9][10]

Figure 1. Workflow for Forced Degradation Studies.

4.1.1. Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

-

Hydrolysis:

-

Acidic Conditions: The hydrazino group may undergo protonation, but the triazole ring is expected to be relatively stable.

-

Basic Conditions: While the triazole ring is generally stable, strong basic conditions could potentially lead to nucleophilic substitution of the bromine atom, although this is less likely than on electron-deficient rings.[11] The primary concern would be base-catalyzed oxidation of the hydrazino group.

-

-

Oxidation: The hydrazino group is the most susceptible to oxidation, potentially leading to the formation of a diazenyl-triazole or further decomposition to release nitrogen gas. This is a critical pathway to investigate.

-

Thermal Degradation: As a nitrogen-rich heterocyclic compound, thermal stress could lead to decomposition, potentially involving the loss of the hydrazino and/or bromo substituents.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, which could lead to debromination or other radical-mediated reactions.

4.1.2. Experimental Protocols for Forced Degradation

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60°C) for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Separately, prepare a solution of the compound and reflux at a controlled temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the parent compound from any degradation products, allowing for accurate quantification of the active ingredient.[1][12]

4.2.1. Method of Choice: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique for this purpose.

Figure 2. HPLC Method Development and Validation Workflow.

4.2.2. Characterization of Degradation Products

Any significant degradation products identified in the HPLC analysis should be characterized to understand the degradation pathways.

-

LC-MS/MS: This technique is invaluable for obtaining the molecular weight of degradation products and fragmentation patterns, which provide clues to their structure.[13][14][15]

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to determine the elemental composition of the degradation products.

-

NMR Spectroscopy: Preparative isolation of the degradation products followed by 1H and 13C NMR analysis can definitively elucidate their structures.[13]

Summary of Stability Profile and Recommendations

| Aspect | Summary of Key Considerations |

| Inherent Stability | The 1,2,4-triazole ring provides good core stability. The hydrazino and bromo groups are the primary sites of potential degradation. |

| Primary Degradation Risks | Oxidation of the hydrazino group. Photolytic cleavage of the C-Br bond. |

| Recommended Storage | Store at room temperature, protected from light, moisture, and oxygen (inert atmosphere recommended for long-term storage). |

| Safe Handling | Use in a fume hood with appropriate PPE due to the potential toxicity of the hydrazine moiety. |

| Stability Monitoring | A validated, stability-indicating HPLC method should be used for routine purity checks and long-term stability studies. |

Conclusion

While 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is built upon a stable heterocyclic core, its functional substituents necessitate careful consideration of its storage and handling. The primary stability concerns are oxidation of the hydrazino group and potential photolytic degradation. A systematic approach to stability assessment, including forced degradation studies coupled with the development of a validated stability-indicating HPLC method, is essential for any research or development program utilizing this compound. By adhering to the protocols outlined in this guide, researchers can ensure the integrity of the molecule and the reliability of their experimental outcomes.

References

-

ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]

-

PubMed. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2019). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrices through Chiral Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

PharmaInfo. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Hydrazine. Retrieved from [Link]

-

MDPI. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Retrieved from [Link]

-

SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Retrieved from [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

ResearchGate. (2016). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. Retrieved from [Link]

-

National Institutes of Health. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Retrieved from [Link]

-

PubMed. (1995). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. Retrieved from [Link]

-

PubMed. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Retrieved from [Link]

-

ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved from [Link]

-

ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

-

PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

-

Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

-

PubMed. (2013). Studies of enantiomeric degradation of the triazole fungicide hexaconazole in tomato, cucumber, and field soil by chiral liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]

-

Reddit. (2018). Practical Hydrazine Hydrate Safety. Retrieved from [Link]

-

ResearchGate. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Retrieved from [Link]

-

PubMed. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Retrieved from [Link]

-

National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (2015). Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. Retrieved from [Link]

-

ResearchGate. (2020). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Retrieved from [Link]

Sources

- 1. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. arxada.com [arxada.com]

- 8. biomedres.us [biomedres.us]

- 9. pharmainfo.in [pharmainfo.in]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activity of substituted 1,2,4-triazoles

Exploring Biological Activity

I've initiated a broad investigation to understand the biological activities associated with substituted 1,2,4-triazoles. Now, I will delve into specific research regarding the various biological activities exhibited by 1,2,4-triazole derivatives. I'm especially interested in antimicrobial, antifungal, antiviral, and anticancer properties.

Expanding Activity Research

I'm expanding my research beyond the initial search. Now, I'm focusing on antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties, and I am incorporating synthesis and structure-activity relationships into my research. I'll identify established experimental protocols and look for quantitative data, ultimately structuring a technical guide with Graphviz diagrams.

Broadening Research Scope

I'm now conducting an extensive initial search to get a bird's-eye view of 1,2,4-triazole biological activities. Following this, I'll dive deep into their specific actions, like antimicrobial and anti-inflammatory effects. Synthesis, structure-activity relationships, protocols, and quantitative data will also be investigated, all to build the technical guide with Graphviz diagrams.

Unveiling Triazole Activity

I've just concluded a broad search and am now swimming in information about substituted 1,2,4-triazoles. The initial results overwhelmingly confirm their diverse biological activities and a vast array of pharmacological properties. It's a goldmine!

Expanding the Search Scope

I'm now expanding the focus to drill down into specifics. While the initial search painted a broad picture of triazole activity, I'm now seeking deep dives into each biological area. I'm focusing on antifungal and anticancer mechanisms, and searching for the data and detailed protocols that'll make this guide truly useful. This includes relevant signaling pathways and specific experimental procedures to provide researchers a rich, practical resource.

Digging Deeper into Triazoles

Now, I'm focusing on drilling down into the specific biological activities of these triazoles. The broad search yielded tons of data, and now I need to create an in-depth, practical guide. I'm focusing on specific mechanisms, like lanosterol 14α-demethylase inhibition for antifungal activity, and relevant signaling pathways. I also must find step-by-step experimental protocols and quantitative data to make the guide truly useful. Structure-activity relationships and a solid reference list are next.

Uncovering Triazole Mechanisms

I've just concluded the second round of searches, and the data is substantial. I'm focusing on the mechanisms of action for various biological activities of 1,2,4-triazoles, along with general protocols for evaluating these activities. The antifungal aspect is particularly rich with data.

Analyzing Specific Targets

I'm now diving deeper into the specifics. I've found that antifungal activity often involves CYP51 inhibition. For anticancer effects, tubulin polymerization and kinase inhibition are key. Antibacterial actions focus on DNA gyrase. And COX-1/COX-2 are vital for anti-inflammatory responses. While anticonvulsant mechanisms remain less defined, general models are described. I'm also finding overviews of methods like MTT, disk diffusion, and in vivo anticonvulsant models, but specific experimental details are still needed. I am working to fill in these information gaps.

Gathering Detailed Protocols

I'm now sorting through the implications of the existing data. I'm seeing clear connections, like CYP51 inhibition for antifungal activity and tubulin polymerization/kinase inhibition in anticancer work. DNA gyrase is key for antibacterial efforts, and COX-1/COX-2 is involved in inflammation. Though I've found overviews of methods like MTT, disc diffusion, and in vivo anticonvulsant models, I need specific experimental protocols. SAR data is also on my radar to enhance the findings.

Analyzing Foundation Information

The search results are proving to be a robust foundation, and I've focused on the QSAR and SAR studies for 1,2,4-triazoles, they seem extremely pertinent. The MTT assay and maximal protocols are well documented, and I am keen to understand what that entails. This will be the next step in my understanding, and I am very pleased with this progress!

Gathering Specific Protocols

I'm making progress in my work. While I have good information on the QSAR/SAR studies and detailed protocols for some assays, like the MES test, I need more specific details. I'm focusing on finding step-by-step protocols for antifungal susceptibility testing, DNA gyrase inhibition, and an in vitro COX inhibition assay. I'm also prioritizing gathering quantitative data, like MIC and ED50 values, to build comprehensive tables.

Prioritizing Key Gaps

My research has produced a strong foundation, especially concerning QSAR/SAR studies and established protocols like the MTT assay. While I have good information on the MES test, detailed protocols for antifungal susceptibility, DNA gyrase inhibition, and COX inhibition assays are still needed. I am actively seeking specific, step-by-step methodologies and quantitative data like MIC, ED50, and IC50 values to complete comprehensive tables and broaden the utility of my guide. I also need to delve deeper into the molecular mechanisms behind anticonvulsant activity.

Acquiring Assay Protocols

I've assembled a comprehensive set of protocols. I now have detailed procedures for the MTT assay, maximal electroshock test (MES), and general guidelines for assessing antifungal susceptibility. I'm focusing on organizing these for easy retrieval and use.

Deepening Assay Information

I'm expanding my resources with specific protocols to enhance the technical guide. Specifically, I need a detailed broth microdilution protocol for 1,2,4-triazoles, a clearer DNA gyrase inhibition assay, and a concrete example for influenza antiviral testing. Gathering more quantitative data is still underway to strengthen the guide's comprehensiveness.

Enhancing Quantitative Data

I have a solid base of information, including several specific assay protocols and quantitative data, covering activities like antifungal susceptibility, COX inhibition, and structure-activity relationships. Now, I'm concentrating on refining the antifungal section with a broth microdilution protocol for 1,2,4-triazoles, and an accessible DNA gyrase inhibition assay. I also need an influenza antiviral testing example. Finally, I'm continuing to collect and organize more quantitative data to enrich the guide's comprehensiveness.

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its remarkable metabolic stability, coupled with a unique capacity for diverse, high-affinity molecular interactions, has cemented its status as a "privileged scaffold" in drug discovery.[2] This structural motif is not merely a passive linker but an active pharmacophore, capable of engaging with biological targets through hydrogen bonding, dipole interactions, and coordination with metal ions.[3][4] Consequently, derivatives of 1,2,4-triazole exhibit an expansive and clinically significant spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and antimicrobial effects.[1][2]

This guide provides a comprehensive exploration of 1,2,4-triazole derivatives, delving into their synthesis, multifaceted therapeutic applications, and the intricate structure-activity relationships that govern their efficacy. We will examine the causal underpinnings of experimental design in their synthesis and biological evaluation, offering field-proven insights for professionals in drug development.

Core Synthetic Strategies: Building the 1,2,4-Triazole Scaffold

The versatility of the 1,2,4-triazole core is matched by the robustness of its synthetic routes. A prevalent and adaptable method for constructing the 1,2,4-triazole ring involves the cyclization of thiosemicarbazide derivatives, which are themselves readily prepared from acid hydrazides. This pathway offers the strategic advantage of allowing for the introduction of a wide array of substituents, thereby facilitating extensive exploration of structure-activity relationships (SAR).[1]

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic pathway for 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of a Representative 1,2,4-Triazole Derivative

The following protocol outlines a common multi-step synthesis, exemplified by the preparation of fluconazole, a widely used antifungal agent.[5][6][7]

Step 1: Friedel-Crafts Acylation to form α-Chloro-2,4-difluoroacetophenone

-

Suspend anhydrous aluminum trichloride in dichloromethane in a suitable reaction vessel.

-

Add 1,3-difluorobenzene to the suspension.

-

Cool the mixture in an ice bath and slowly add chloroacetyl chloride while maintaining vigorous stirring.[6][7]

-

Allow the reaction to proceed at room temperature for several hours, monitoring its completion by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring the mixture into ice-cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]

Step 2: N-Alkylation of 1,2,4-Triazole

-

Dissolve the crude α-chloro-2,4-difluoroacetophenone from Step 1 in ethyl acetate.

-

Add 1,2,4-triazole and triethylamine to the solution.

-

Reflux the mixture for several hours, monitoring the reaction's progress by TLC.[7]

-

Upon completion, cool the mixture, filter to remove the triethylamine hydrochloride salt, and wash the filtrate with water.

-

Dry the organic layer and concentrate under reduced pressure to yield α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.[6]

Step 3: Epoxidation

-

To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the product from Step 2.

-

Heat the reaction mixture to 60°C and stir for 3-4 hours.[6]

-

Monitor the formation of the epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, by TLC.

-

After completion, cool the reaction, add water, and extract the product with toluene.

-

Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.[7]

Step 4: Epoxide Ring-Opening to form Fluconazole

-

Dissolve the crude epoxide from Step 3 in a suitable solvent such as DMF.

-

Add a second equivalent of 1,2,4-triazole and a base, such as potassium carbonate.

-

Heat the mixture and monitor the reaction by TLC.[7]

-

Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude fluconazole.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.[6]

Therapeutic Applications and Mechanistic Insights

The structural attributes of the 1,2,4-triazole ring enable it to interact with a wide array of biological targets, leading to its deployment in various therapeutic areas.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most prominent success of 1,2,4-triazole derivatives lies in their application as antifungal agents.[8] Drugs such as fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[2][5] Their primary mechanism of action involves the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[10][11]

The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, ensuring high affinity and selectivity.[12] The inhibition of ergosterol biosynthesis disrupts the integrity and fluidity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[10]

Caption: Mechanism of 1,2,4-triazole antifungals via CYP51 inhibition.

Anticancer Activity: A Multifaceted Approach

The 1,2,4-triazole scaffold is also integral to the design of numerous anticancer agents.[13] FDA-approved drugs like letrozole and anastrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of hormone-responsive breast cancer.[13] These compounds act as potent aromatase inhibitors, blocking the conversion of androgens to estrogens and thereby depriving hormone-dependent tumors of their growth stimulus.

Beyond aromatase inhibition, 1,2,4-triazole derivatives have been developed as inhibitors of other key cancer-related targets, including:

-

Tubulin Polymerization: Certain derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis.[3][14]

-

Kinase Inhibition: The triazole ring serves as a versatile scaffold for designing inhibitors of various protein kinases implicated in cancer cell signaling pathways, such as EGFR and BRAF.[15]

-

Methionine Aminopeptidase Inhibition: These enzymes are crucial for tumor angiogenesis, and their inhibition by triazole derivatives represents a promising anti-cancer strategy.[3]

The antiproliferative effects of 1,2,4-triazole derivatives have been demonstrated against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[13][16]

Table 1: Clinically Relevant 1,2,4-Triazole Derivatives

| Drug Name | Therapeutic Area | Mechanism of Action |

| Fluconazole | Antifungal | Inhibition of lanosterol 14α-demethylase[5][9] |

| Itraconazole | Antifungal | Inhibition of lanosterol 14α-demethylase[2] |

| Voriconazole | Antifungal | Inhibition of lanosterol 14α-demethylase[2] |

| Letrozole | Anticancer | Aromatase inhibitor[13] |

| Anastrozole | Anticancer | Aromatase inhibitor[13] |

| Ribavirin | Antiviral | Inhibition of viral RNA synthesis and capping[13][17] |

| Rizatriptan | Anti-migraine | Serotonin (5-HT1B/1D) receptor agonist[4] |

| Alprazolam | Anxiolytic | Positive allosteric modulator of GABA-A receptors[18] |

Antiviral and Antimicrobial Applications

The broad biological activity of 1,2,4-triazoles extends to antiviral and antimicrobial applications. Ribavirin, a synthetic nucleoside analog featuring a 1,2,4-triazole-3-carboxamide moiety, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[13][17] Furthermore, numerous novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics.[4][19]

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The pharmacological profile of a 1,2,4-triazole derivative is profoundly influenced by the nature and position of its substituents. SAR studies are therefore critical for optimizing potency, selectivity, and pharmacokinetic properties.

-

Substituents on the Triazole Ring: The introduction of various functional groups at the C3, C5, and N4 positions of the triazole ring can dramatically alter biological activity. For instance, in the context of anticancer agents, the attachment of an N-methyl-5-indolyl moiety has been shown to confer potent tubulin polymerization inhibitory properties.[20]

-

Physicochemical Properties: The inherent polarity of the triazole nucleus can enhance the solubility of a drug candidate, which is a significant advantage in drug development.[3][13][21] This property can be fine-tuned through the addition of lipophilic or hydrophilic side chains to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME).

-

Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers in 1,2,4-triazole derivatives can be a critical determinant of their interaction with a specific biological target.

The systematic exploration of SAR allows for the rational design of new 1,2,4-triazole-based drugs with improved efficacy and reduced off-target effects.[3][22]

Conclusion and Future Perspectives

The 1,2,4-triazole nucleus has proven to be an exceptionally fruitful scaffold in medicinal chemistry, yielding a diverse array of clinically successful drugs. Its unique combination of metabolic stability, favorable physicochemical properties, and versatile binding capabilities ensures its continued relevance in the pursuit of novel therapeutic agents.[1][23] Future research will undoubtedly focus on the design of novel 1,2,4-triazole derivatives with enhanced selectivity for their targets, as well as their application in emerging therapeutic areas. The development of hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores is a particularly promising strategy for addressing complex diseases and overcoming drug resistance.[2] This enduring heterocycle is set to remain a central element in the drug discovery and development landscape for the foreseeable future.

References

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Vertex AI Search.

- Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymeriz

- Anticancer Properties of 1,2,4-Triazoles. ISRES.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed.

- Improved synthesis of fluconazole by using nano-SSA as a green catalyst.

- A Technical Guide to the Synthesis and Crystallization of Fluconazole Hydr

- Synthesis of Fluconazole. LookChem.

- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub.

- A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry. Benchchem.

- structure-activity relationship studies of 1,2,4-triazole carboxamides. Benchchem.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Scilit.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed.

- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

- (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences.

- A Comprehensive review on 1, 2, 4 Triazole. International Journal of Scientific Research in Science and Technology.

- A Review on 1, 2, 4 - Triazoles.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC - NIH.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Medicinal and Chemical Sciences.

- Original approaches to fluconazole synthesis based on: the Snieckus...